

# Head-to-head clinical trial data of Pitavastatin versus Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pitavastatin calcium hydrate

Cat. No.: B12774011 Get Quote

## A Head-to-Head Clinical Comparison of Pitavastatin and Atorvastatin

This guide provides a comprehensive comparison of pitavastatin and atorvastatin, two commonly prescribed statins for the management of hypercholesterolemia. The following sections present a detailed analysis of their comparative efficacy and safety based on data from head-to-head clinical trials, intended for researchers, scientists, and drug development professionals.

## **Efficacy Comparison**

The primary measure of efficacy for statins is their ability to reduce low-density lipoprotein cholesterol (LDL-C). Clinical trials have demonstrated that both pitavastatin and atorvastatin are effective in lowering LDL-C, with some studies suggesting comparable efficacy at specific dosages.

Table 1: Comparative Efficacy on Lipid Parameters



| Clinical<br>Trial <i>l</i><br>Study | Pitavastat<br>in<br>Dosage | Atorvasta<br>tin<br>Dosage | Outcome<br>Measure                     | Pitavastat<br>in Result | Atorvasta<br>tin Result | p-value |
|-------------------------------------|----------------------------|----------------------------|----------------------------------------|-------------------------|-------------------------|---------|
| PATROL<br>Trial[1][2]               | 2 mg/day                   | 10 mg/day                  | LDL-C<br>Reduction                     | ~40-45%                 | ~40-45%                 | NS      |
| Anonymou<br>s Study[3]              | 1 mg/day                   | 10 mg/day                  | LDL-C<br>Reduction                     | -37%                    | -46%                    | <0.001  |
| Anonymou<br>s Study[3]              | 1 mg/day                   | 10 mg/day                  | Total<br>Cholesterol<br>Reduction      | -28%                    | -32%                    | 0.005   |
| Anonymou<br>s Study[4]              | 2 mg/day                   | 20 mg/day                  | LDL-C<br>Reduction                     | -38.2%                  | -39.1%                  | NS      |
| Anonymou<br>s Study[4]              | 2 mg/day                   | 20 mg/day                  | HDL-C<br>Change                        | +1.9%                   | -1 mg/dL<br>(decrease)  | 0.01    |
| COMPACT -CAD Study[5]               | 2-4 mg/day                 | 10-20<br>mg/day            | HDL-C %<br>Change                      | +20.1%                  | +6.3%                   | 0.01    |
| COMPACT -CAD Study[5]               | 2-4 mg/day                 | 10-20<br>mg/day            | Apolipoprot<br>ein A1 %<br>Change      | +20.8%                  | +11.4%                  | 0.03    |
| Anonymou<br>s Study[6]              | 4 mg/day                   | 20 mg/day                  | HDL-C %<br>Increase                    | 16.2%                   | 9.2%                    | <0.0001 |
| Anonymou<br>s Study[7]              | 2 mg/day                   | 10 mg/day                  | HDL-C<br>Change (6<br>months)          | Increased               | Decreased               | -       |
| Anonymou<br>s Study[8]<br>[9]       | 2 mg/day                   | 10 mg/day                  | Primary Endpoint (Composite CV Events) | 2.9%                    | 8.1%                    | 0.01    |
| Anonymou<br>s Study[8]              | 2 mg/day                   | 10 mg/day                  | Secondary<br>Endpoint                  | 4.5%                    | 12.9%                   | 0.001   |



[9] (Composite
CV Events
+
Revascular
ization)

NS: Not Significant

In a study comparing low-dose regimens, atorvastatin 10 mg demonstrated a greater reduction in LDL-C and total cholesterol compared to pitavastatin 1 mg.[3] However, the PATROL trial found that pitavastatin 2 mg/day was non-inferior to atorvastatin 10 mg/day in lowering LDL-C, with both achieving reductions of 40-45%.[1][2]

A notable difference between the two statins appears in their effect on high-density lipoprotein cholesterol (HDL-C). Several studies indicate that pitavastatin may have a more favorable effect on increasing HDL-C levels compared to atorvastatin.[4][5][6][10] The COMPACT-CAD study, a 30-month trial, found that pitavastatin significantly increased HDL-C and apolipoprotein A1 levels compared to atorvastatin.[5] Similarly, another study showed a 16.2% increase in HDL with pitavastatin 4 mg versus a 9.2% increase with atorvastatin 20 mg.[6]

Furthermore, a long-term study in high-risk hypercholesterolemic patients found that despite similar LDL-C lowering effects, pitavastatin significantly reduced the risk of primary and secondary cardiovascular endpoints compared to atorvastatin over a 240-week period.[8][9]

### Safety and Tolerability

Both pitavastatin and atorvastatin are generally well-tolerated.[3][11] The incidence of adverse events is typically low in clinical trials for both drugs. A key area of differentiation in safety profiles relates to their effects on glucose metabolism.

Table 2: Comparative Safety and Metabolic Parameters



| Clinical<br>Trial /<br>Study    | Pitavastat<br>in<br>Dosage | Atorvasta<br>tin<br>Dosage | Outcome<br>Measure                                  | Pitavastat<br>in Result     | Atorvasta<br>tin Result     | p-value |
|---------------------------------|----------------------------|----------------------------|-----------------------------------------------------|-----------------------------|-----------------------------|---------|
| PATROL<br>Trial[1][2]           | 2 mg/day                   | 10 mg/day                  | HbA1c<br>Change                                     | No<br>significant<br>change | Increased                   | -       |
| Anonymou<br>s Study[12]<br>[13] | 2 mg/day                   | 10 mg/day                  | HbA1c<br>Difference                                 | -0.18%<br>lower             | -                           | 0.03    |
| Anonymou<br>s Study[12]<br>[13] | 2 mg/day                   | 10 mg/day                  | Glycoalbu<br>min,<br>Fasting<br>Glucose,<br>HOMA-IR | Significantl<br>y lower     | Higher                      | -       |
| PAPAGO-T<br>Study[14]           | 2 mg/day                   | 10 mg/day                  | HbA1c<br>Change                                     | Not<br>significant          | Significantl<br>y higher    | 0.001   |
| COMPACT -CAD Study[5]           | 2-4 mg/day                 | 10-20<br>mg/day            | Adiponecti<br>n Change                              | Significantl<br>y increased | No<br>significant<br>change | -       |
| Anonymou<br>s Study[15]         | Not<br>specified           | Not<br>specified           | Fasting<br>Blood<br>Glucose<br>Change               | +2.1%<br>(NS)               | +7.2%                       | <0.05   |

NS: Not Significant

Several studies suggest that pitavastatin may have a more neutral or even favorable effect on glucose metabolism compared to atorvastatin. The PATROL trial noted an increase in HbA1c in the atorvastatin and rosuvastatin groups, but not in the pitavastatin group.[1][2] A prospective, cross-over trial specifically comparing the two in patients with type 2 diabetes found that pitavastatin treatment resulted in significantly lower levels of HbA1c, glycoalbumin, fasting glucose, and HOMA-IR compared to atorvastatin.[12][13] Similarly, the PAPAGO-T study in



high-risk Taiwanese patients found a significant increase in HbA1c in the atorvastatin group but not in the pitavastatin group.[14]

## **Detailed Experimental Protocols**

- 1. The PATROL Trial (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy)
- Objective: To compare the safety and efficacy of atorvastatin, rosuvastatin, and pitavastatin in patients with hypercholesterolemia.[1][2]
- Study Design: A prospective, randomized, open-label, parallel-group, multi-center trial.[1][2]
  [4]
- Patient Population: 302 patients with elevated LDL-C levels and risk factors for coronary artery disease were enrolled from 51 centers.[1][2] Key exclusion criteria included familial hypercholesterolemia, severe renal disease, and uncontrolled type 2 diabetes.[2]
- Treatment Arms: Patients were randomized to receive either atorvastatin (10 mg/day), rosuvastatin (2.5 mg/day), or pitavastatin (2 mg/day) for 16 weeks.[1][2]
- Endpoints:
  - Primary Efficacy Endpoint: Percent change in LDL-C from baseline.[1][2]
  - Primary Safety Endpoint: Rate of adverse drug reactions.[1][2]
  - Secondary Endpoints: Changes in other lipoproteins and metabolic markers like HbA1c.[1]
     [2]





Click to download full resolution via product page

#### PATROL Trial Experimental Workflow

- 2. The COMPACT-CAD Study (Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin)
- Objective: To compare the effects of pitavastatin and atorvastatin on lipid profiles and metabolic parameters, particularly HDL-C and adiponectin.[5]
- Study Design: A randomized, open-label, parallel-group trial.
- Patient Population: 129 patients with stable coronary artery disease, hypercholesterolemia, and low HDL-C (<50mg/dl).[5]</li>



- Treatment Arms: Patients were randomly allocated to treatment with either pitavastatin (2-4 mg/day) or atorvastatin (10-20 mg/day) and were followed for 30 months.[5]
- Endpoints:
  - Primary Endpoint: Percent changes in HDL-C and adiponectin.
  - Secondary Endpoints: Changes in markers of glucose metabolism, other serum lipids, and apolipoproteins.[5]



Click to download full resolution via product page

#### COMPACT-CAD Study Experimental Workflow

3. Glucose Metabolism Study (Comparison of effects of pitavastatin and atorvastatin on glucose metabolism in type 2 diabetic patients)







- Objective: To compare the effects of pitavastatin and atorvastatin on glycemic control in type 2 diabetic patients with hypercholesterolemia.[12][13]
- Study Design: An open-label, prospective, quasi-randomized, cross-over clinical trial.[13]
- Patient Population: 28 Japanese patients with type 2 diabetes and hypercholesterolemia.[13]
- Treatment Arms: The study used a cross-over design. One group received pitavastatin (2 mg/day) for 12 weeks, followed by atorvastatin (10 mg/day) for 12 weeks. The other group received the treatments in the reverse order.[13]
- Endpoints:
  - Primary Endpoint: Difference in glycated hemoglobin (HbA1c) between treatments.[12]
  - Secondary Endpoints: Changes in glycoalbumin, fasting glucose, and homeostasis model assessment of insulin resistance (HOMA-IR).[12][13]





Click to download full resolution via product page

Glucose Metabolism Cross-Over Study Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 3. Comparative efficacy and safety of low-dose pitavastatin versus atorvastatin in patients with hypercholesterolemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Comparison of pitavastatin with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effectiveness of Pitavastatin Versus Atorvastatin on Lipid Profile and Blood Sugar in Patients of Diabetic Dyslipidemia: An Open-Label Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct effects of pitavastatin and atorvastatin on lipoprotein subclasses in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outcome of pitavastatin versus atorvastatin therapy in patients with hypercholesterolemia at high risk for atherosclerotic cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Comparison of effects of pitavastatin and atorvastatin on glucose metabolism in type 2 diabetic patients with hypercholesterolemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pitavastatin and Atorvastatin Double-Blind Randomized ComPArative Study among HiGh-Risk Patients, Including ThOse with Type 2 Diabetes Mellitus, in Taiwan (PAPAGO-T Study) PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Head-to-head clinical trial data of Pitavastatin versus Atorvastatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12774011#head-to-head-clinical-trial-data-of-pitavastatin-versus-atorvastatin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com